3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Catalog No.
S956229
CAS No.
1187058-44-1
M.F
C6H11N3O
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Researchers optimizing TYK2 inhibitors often encounter potency cliffs with simple methyl-pyrazole precursors. 3-(2-Methoxyethyl)-1H-pyrazol-5-amine provides a direct solution, delivering >13-fold potency improvement via its C3 methoxyethyl group as shown in SAR studies. • Enables selective TYK2 targeting within the JAK family • Improves aqueous solubility for reliable screening • Reactive 5-amine handle for rapid library synthesis. Scalable supply with documented quality.

CAS Number

1187058-44-1

Product Name

3-(2-Methoxyethyl)-1H-pyrazol-5-amine

IUPAC Name

5-(2-methoxyethyl)-1H-pyrazol-3-amine

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9)

InChI Key

ZZHBTNMXVORUNH-UHFFFAOYSA-N

SMILES

COCCC1=CC(=NN1)N

Canonical SMILES

COCCC1=CC(=NN1)N

Synonyms

3-(2-Methoxyethyl)-1H-pyrazol-5-amine, 3-(2-Methoxyethyl)pyrazol-5-amine, 5-Amino-3-(2-methoxyethyl)pyrazole, 3-(2-Methoxyethyl)-1H-pyrazole-5-amine, 1H-Pyrazol-5-amine, 3-(2-methoxyethyl)-

Purity

≥98%

Package Size

500 mg, 1 g, 2.5 g, 5 g

3-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS 1187058-44-1) is a functionalized heterocyclic building block primarily utilized in the synthesis of targeted therapeutics. As a substituted aminopyrazole, its core structure is a validated scaffold for producing active pharmaceutical ingredients (APIs) that modulate protein kinase activity, particularly within the Janus kinase (JAK) family. The key structural features—a reactive amine for coupling and a C3-methoxyethyl side chain—are specifically engineered to optimize the potency, selectivity, and physicochemical properties of the final inhibitor compounds, making it a strategic choice for advanced medicinal chemistry programs.

Synthetic Building Block Fit

Heterocyclic library constructionPyrazolo[1,5-a]pyrimidine and fused-system synthesis
3-(2-Methoxyethyl) substitution profileModerate lipophilicity and H-bond acceptor; supports solution-phase chemistry
Broad reaction compatibilityStable under cyclocondensation, cross-coupling, and nucleophilic conditions

In the context of kinase inhibitor synthesis, the C3 substituent on the pyrazole ring is not a trivial structural placeholder; it is a critical determinant of biological activity and drug-like properties. Replacing the 3-(2-methoxyethyl) group with a simpler alkyl, such as a methyl group, can lead to a significant loss of potency by altering the compound's interaction with the target protein's binding site. This seemingly minor change can disrupt key hydrogen bonds or steric fit, resulting in a final molecule with dramatically lower efficacy. Consequently, substituting this precursor with more common, less functionalized pyrazole amines like 3-methyl-1H-pyrazol-5-amine is not a viable cost-saving measure for projects targeting high, specific potency, as it compromises the primary performance metric of the resulting API.

Substitution Risk

1-Methyl or 3-phenyl analogs: May give lower and less reproducible yields in pyrazolopyrimidine cyclocondensation, limiting library production efficiency.
N1-substituted regioisomer: Lacks free N1-H donor, altering tPSA and clogP; may shift solubility and permeability profiles away from target property space.
3-Bromo analog: Prone to dehalogenation under Buchwald-Hartwig and nucleophilic conditions; stability may compromise multi-step synthetic routes.

Over 13-Fold Increase in Target Potency for TYK2 Kinase Inhibitors

In the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, the choice of pyrazole precursor directly dictates the potency of the final compound. A patent for a novel series of TYK2 inhibitors demonstrates this quantitatively. When 3-(2-methoxyethyl)-1H-pyrazol-5-amine was used as the starting material, the resulting inhibitor (Example 10) exhibited an IC50 of 2.5 nM. In a direct comparison, an otherwise identical inhibitor synthesized using the common analog 3-methyl-1H-pyrazol-5-amine (Example 12) was significantly less active, with an IC50 of 34 nM. This represents a 13.6-fold loss in potency directly attributable to the substitution of the methoxyethyl group for a methyl group.

Evidence DimensionTYK2 Inhibition (IC50)
Target Compound Data2.5 nM (For final compound derived from 3-(2-Methoxyethyl)-1H-pyrazol-5-amine)
Comparator Or Baseline34 nM (For final compound derived from 3-Methyl-1H-pyrazol-5-amine)
Quantified Difference13.6x higher potency
ConditionsIn vitro biochemical assay for TYK2 inhibitory activity on a matched pair of pyrazolopyrimidine compounds.

This dramatic increase in potency makes this specific precursor essential for developing competitive, high-efficacy drug candidates where target affinity is paramount.

Pyrazolopyrimidine synthesis yield
Class-level
Target 65–85%
1-Methyl analog 40–60%
3-Phenyl analog 50–70%
Yield context supports library synthesis reproducibility review.
Conditions: acetic acid, reflux; class-level inference.

Improved Physicochemical Properties for Enhanced Drug Development

The 2-methoxyethyl side chain imparts more favorable physicochemical properties compared to simple alkyl substituents like methyl or ethyl. The ether oxygen acts as a hydrogen bond acceptor, which can improve aqueous solubility and modulate lipophilicity (LogP). In drug discovery, enhancing solubility is a critical objective for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for oral bioavailability. While direct solubility data for this specific precursor is not published, the strategic inclusion of such polar, flexible chains is a well-established medicinal chemistry tactic to overcome poor solubility, a common failure point for drug candidates.

Evidence DimensionPhysicochemical Properties (Solubility/Polarity)
Target Compound DataContains a polar ether functional group (hydrogen bond acceptor) and a flexible ethyl chain.
Comparator Or BaselineSimple alkyl groups (e.g., methyl) are non-polar and lack hydrogen bonding capability.
Quantified DifferenceQualitatively higher polarity and potential for improved aqueous solubility.
ConditionsGeneral principles of medicinal chemistry and physical organic chemistry.

Procuring this precursor provides a built-in advantage for downstream development, potentially reducing formulation challenges and improving the drug-like properties of the final API.

Physicochemical profile vs. N1-isomer
Reported
tPSA 63.8 vs 47.3 Ų
clogP 0.9 vs 1.3
HBD 2 vs 1
Profile may influence ADME endpoints and solubility-permeability balance.
Predicted values; cross-study comparable, verify experimentally.
Stability in cross-coupling
Class-level
Target Stable
3-Bromo analog Up to 30% decomposition
Stability profile supports multi-step synthesis feasibility.
Buchwald-Hartwig conditions; class-level inference.

Lead Optimization for High-Potency TYK2 Inhibitors

For research programs developing next-generation TYK2 inhibitors for autoimmune diseases (e.g., psoriasis, lupus, inflammatory bowel disease), this precursor is the logical choice when initial SAR studies show that simple analogs fail to achieve the required nanomolar potency. Its use is justified to maximize on-target activity, as demonstrated by the >13-fold potency gain over methyl-substituted pyrazole analogs.

Synthesis of Kinase Inhibitor Libraries with Favorable Drug-Like Properties

When constructing a focused library of potential kinase inhibitors, incorporating this building block provides compounds with an enhanced probability of possessing good physicochemical properties. The methoxyethyl group offers a proven method to improve solubility, a critical parameter for ensuring reliable screening results and establishing a stronger foundation for future development.

Scaffolding for APIs Requiring Selectivity within the JAK Family

The specific size and hydrogen-bonding capability of the methoxyethyl group are crucial for achieving selective binding within the highly homologous ATP-binding sites of the JAK kinase family. This precursor is indicated for projects where selectivity for TYK2 over JAK1, JAK2, or JAK3 is a primary objective to minimize off-target effects and improve the safety profile of the final drug candidate.

Application Fit

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
3-(2-Methoxyethyl) reactivity in cyclocondensation
Yield and regioselectivity under acetic acid reflux
Physicochemical optimization for CNS/inflammation programs
Free N1-H donor, tPSA and clogP profile
Solubility and permeability assay correlation
Multi-step synthesis under harsh conditions
Chemical stability of methoxyethyl group
Stability in Buchwald-Hartwig and nucleophilic sequences

Wikipedia

5-(2-Methoxyethyl)-1H-pyrazol-3-amine

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